1,1-Difluoro-2,3-butanedione
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H4F2O2 |
|---|---|
Molecular Weight |
122.07 g/mol |
IUPAC Name |
1,1-difluorobutane-2,3-dione |
InChI |
InChI=1S/C4H4F2O2/c1-2(7)3(8)4(5)6/h4H,1H3 |
InChI Key |
QBQBXLXZQFSXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C(F)F |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of 1,1 Difluoro 2,3 Butanedione
Electronic and Steric Influence of Geminal Fluorine Atoms on Diketone Reactivity
The introduction of two fluorine atoms at the C1 position of the 2,3-butanedione (B143835) framework dramatically alters the electronic properties of the molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly polarizes the C-F bonds. This, in turn, creates a substantial partial positive charge on the C1 carbon and, through induction, increases the electrophilicity of the adjacent C2 carbonyl carbon. Consequently, the C2 carbonyl group is more susceptible to nucleophilic attack compared to the non-fluorinated C3 carbonyl.
Sterically, the fluorine atoms are relatively small, but their presence does increase the steric hindrance around the C2 carbonyl compared to a methyl group. However, the electronic effects are generally considered to be the dominant factor in influencing the reactivity of such compounds. The interplay between these electronic and steric factors governs the regioselectivity of nucleophilic additions and other reactions.
Fundamental Reaction Pathways
The unique electronic nature of 1,1-Difluoro-2,3-butanedione dictates its participation in a variety of fundamental reaction pathways, primarily centered around the reactivity of its two distinct carbonyl centers.
Nucleophilic Additions to the Carbonyl Centers of this compound
Nucleophilic addition is a principal reaction pathway for diketones. In the case of this compound, the C2 carbonyl is the more electrophilic center due to the strong inductive effect of the adjacent geminal fluorine atoms. Therefore, nucleophiles are expected to preferentially attack the C2 carbonyl carbon.
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. The enhanced electrophilicity of the C2 carbonyl suggests that reactions with common nucleophiles such as Grignard reagents, organolithium compounds, and hydrides will likely occur with high regioselectivity at this position.
Table 1: Predicted Regioselectivity of Nucleophilic Addition to this compound
| Nucleophile | Predicted Major Product | Rationale |
| Grignard Reagent (R-MgX) | Addition at C2 | Enhanced electrophilicity of C2 due to -I effect of fluorine atoms. |
| Organolithium (R-Li) | Addition at C2 | Similar to Grignard reagents, strong nucleophiles will favor the more electrophilic center. |
| Sodium Borohydride (NaBH₄) | Reduction of C2 carbonyl | Hydride will preferentially attack the more electron-deficient carbonyl. |
| Cyanide (CN⁻) | Addition at C2 | Nucleophilic attack favored at the more polarized C=O bond. |
Electrophilic Transformations and Substitutions
Electrophilic transformations of this compound are less common than nucleophilic additions due to the electron-deficient nature of the carbonyl groups. However, reactions can occur at the oxygen atoms, which possess lone pairs of electrons. Protonation of a carbonyl oxygen, for instance, would further activate the carbonyl group towards nucleophilic attack.
Electrophilic substitution reactions, such as those seen in enol or enolate chemistry, would be influenced by the fluorine atoms. The acidity of the α-protons on the C4 methyl group is expected to be enhanced due to the electron-withdrawing nature of the adjacent carbonyl and the distant difluoroacetyl group. This would facilitate the formation of an enolate at the C4 position under basic conditions, which could then react with various electrophiles.
Carbon-Carbon Bond Cleavage Reactions in Diketone Frameworks
Carbon-carbon bond cleavage in diketones can be induced under specific conditions, often involving strong bases or oxidizing agents. In the context of this compound, the C2-C3 bond is a potential site for cleavage. For instance, the haloform reaction, which occurs with methyl ketones in the presence of a base and a halogen, could theoretically lead to cleavage of the C3-C4 bond. However, the presence of the fluorine atoms could influence the reaction pathway.
Another possibility is the cleavage of the C1-C2 bond under harsh conditions, although this is generally less favorable. The strong C-F bonds would likely remain intact during many of these transformations.
Rearrangement Reactions and Isomerizations
Rearrangement reactions provide pathways to alternative molecular scaffolds and are often driven by the formation of more stable intermediates.
Thermal and Photochemical Processes Affecting the this compound Scaffold
The thermal and photochemical reactivity of this compound is not well-documented. However, α-diketones are known to undergo photochemical reactions, such as Norrish Type I and Type II cleavages. A Norrish Type I cleavage would involve the homolytic cleavage of the C2-C3 bond upon photoexcitation, generating two acyl radicals. These radicals could then undergo various subsequent reactions, including decarbonylation and recombination.
Thermal rearrangements could also be envisioned. For example, under certain conditions, a Favorskii-type rearrangement might be possible if a suitable leaving group were present on the C4 carbon, although this is speculative without experimental evidence. The high bond strength of the C-F bond suggests that it would be stable under typical thermal and photochemical conditions.
Table 2: Potential Photochemical and Thermal Reactions
| Process | Potential Products | Notes |
| Photochemical (Norrish Type I) | CF₂HCO• + •COCH₃ | Initial radical fragments from C2-C3 bond cleavage. |
| Thermal Rearrangement | Isomeric products | Highly dependent on reaction conditions and catalysts. |
Comparison with Rearrangements of Related Fluorinated Alkenes and Cyclopropanes
The rearrangement reactions of this compound can be compared with those of other fluorinated molecules, such as alkenes and cyclopropanes, to understand the influence of fluorine substitution on reaction pathways. Fluorine's high electronegativity and the strength of the carbon-fluorine bond often lead to distinct reactivity compared to their non-fluorinated counterparts.
Rearrangements in fluorinated systems can be initiated through various means, including thermal or photochemical activation. For instance, the study of fluorinated cyclopropane (B1198618) derivatives has revealed that fluorine substituents can significantly impact the energetics and mechanisms of ring-opening reactions. In some cases, fluorine substitution can stabilize transition states or intermediates, facilitating rearrangements that might be less favorable in non-fluorinated analogs.
A notable strategy for the rearrangement of fluoroalkyl ketones involves a carbene-initiated process. This method leads to the cleavage of a C-F bond and the formation of a new C-C bond, effectively achieving a carbodefluorination. The reaction proceeds through the formation of a silver carbene from a fluoroalkyl N-triftosylhydrazone, which then reacts with an alcohol to form an oxonium ylide intermediate. This intermediate subsequently undergoes HF elimination and a Claisen rearrangement to yield α-mono- or α,α-difluoro-γ,δ-unsaturated ketones. This highlights a potential pathway for the rearrangement of this compound, should it be induced to form a carbene at the C1 position.
The table below summarizes the key aspects of rearrangements in related fluorinated compounds, providing a framework for predicting the behavior of this compound.
| Compound Class | Type of Rearrangement | Key Intermediates | Influence of Fluorine |
| Fluoroalkyl ketones | Carbene-initiated carbodefluorination | Silver carbene, Oxonium ylide | Facilitates HF elimination |
| Fluorinated Cyclopropanes | Ring-opening | Diradicals, Zwitterions | Stabilizes intermediates, alters reaction energetics |
| Fluorinated Alkenes | [2+2] Cycloadditions, Sigmatropic shifts | Diradicals, Pericyclic transition states | Influences stereoselectivity and regioselectivity |
Radical and Ionic Chemistry of this compound
The radical and ionic chemistry of this compound is expected to be rich and complex due to the presence of multiple reactive sites. The carbonyl groups can participate in a variety of reactions, while the C-F bonds, although strong, can also be involved under specific conditions.
Radical Chemistry:
The photochemistry of diketones is a well-studied area, and it is anticipated that this compound would undergo similar photochemical transformations. Upon absorption of UV light, the molecule can be excited to a singlet or triplet state. The subsequent reactions from these excited states can include:
α-Cleavage (Norrish Type I): This process would involve the homolytic cleavage of the C-C bond between the two carbonyl groups, leading to the formation of an acetyl radical and a difluoroacetyl radical. These radicals can then undergo further reactions such as decarbonylation, recombination, or abstraction of atoms from the solvent.
Intramolecular Hydrogen Abstraction (Norrish Type II): If a γ-hydrogen is available, the excited carbonyl group can abstract it, leading to the formation of a biradical intermediate which can then cyclize to form a cyclobutanol (B46151) derivative or cleave to form an enol and an alkene. In the case of this compound, this pathway is not possible due to the absence of γ-hydrogens.
Intermolecular Reactions: In the presence of suitable substrates, the excited state of this compound could participate in intermolecular hydrogen abstraction or addition reactions.
The presence of fluorine atoms is likely to influence the stability and reactivity of the resulting radical intermediates.
Ionic Chemistry:
The ionic chemistry of this compound will be dominated by the electrophilic nature of the carbonyl carbons and the potential for enolate formation.
Nucleophilic Addition: The carbonyl carbons are susceptible to attack by nucleophiles. The electron-withdrawing effect of the fluorine atoms at the C1 position would further enhance the electrophilicity of the C2 carbonyl carbon, making it a prime target for nucleophilic addition.
Enolate Formation: In the presence of a base, this compound can form an enolate at the C4 position. This enolate can then participate in various reactions, such as alkylation or aldol (B89426) condensation. The acidity of the C4 protons is expected to be increased due to the inductive effect of the adjacent carbonyl group.
Reactions with Electrophiles: The oxygen atoms of the carbonyl groups possess lone pairs of electrons and can act as Lewis bases, reacting with electrophiles such as protons or Lewis acids.
The following table provides a summary of the expected radical and ionic reactivity of this compound.
| Reaction Type | Reagent/Condition | Expected Products | Influence of Fluorine |
| Radical | |||
| Photolysis (α-cleavage) | UV light | Acetyl and difluoroacetyl radicals | Influences radical stability |
| Ionic | |||
| Nucleophilic Addition | Nucleophiles (e.g., Grignard reagents, organolithiums) | Tertiary alcohols | Enhances electrophilicity of C2 |
| Enolate Formation | Base (e.g., LDA, NaH) | Enolate at C4 | Increases acidity of C4 protons |
| Reaction with Electrophiles | Protons, Lewis acids | Protonated or coordinated carbonyls | Modulates basicity of carbonyl oxygens |
Coordination Chemistry and Complexation Behavior of 1,1 Difluoro 2,3 Butanedione
Ligand Design Principles for Fluorinated Diketones
The design of fluorinated diketone ligands is a strategic endeavor to modulate the electronic and steric properties of the resulting metal complexes. rsc.orglookchem.com The incorporation of fluorine atoms, the most electronegative element, imparts significant changes to the ligand framework. labxing.com These modifications are guided by several key principles:
Enhanced Acidity and Basicity Modulation: The strong electron-withdrawing nature of fluorine atoms increases the acidity of the diketone. This, in turn, reduces the basicity of the corresponding enolate, which can influence the stability of the metal complexes formed. researchgate.netugr.es The replacement of hydrogen atoms with fluorine generally leads to a decrease in the pKHB value (a measure of hydrogen bond basicity). ugr.es
Volatility and Sublimation: A notable advantage of fluorination is the increase in the volatility of the resulting metal complexes. The introduction of one or two fluorinated substituents can decrease intermolecular interactions, thereby lowering the sublimation temperature, a crucial property for applications like chemical vapor deposition. mdpi.com
Tailoring Lewis Acidity of Metal Centers: The electron-withdrawing effect of the fluorine atoms on the ligand is transmitted to the central metal ion upon coordination. This enhances the Lewis acidity of the metal center, which can be a critical factor in catalysis. labxing.com
Steric and Conformational Control: The size of the fluorine-containing substituents can be varied to control the steric environment around the metal center. This can influence the coordination number and geometry of the complex, as well as the accessibility of the metal center for catalytic reactions. lookchem.com
The strategic placement and number of fluorine atoms allow for the fine-tuning of these properties, enabling the design of ligands for specific applications in materials science and catalysis. rsc.orgwikipedia.org
Synthesis and Characterization of Metal Complexes with 1,1-Difluoro-2,3-butanedione
While specific literature on the synthesis of metal complexes solely with this compound is limited, the general methods for preparing metal β-diketonate complexes are well-established. These typically involve the reaction of a metal salt with the diketone ligand in the presence of a base to deprotonate the ligand, facilitating coordination.
For related fluorinated β-diketones, syntheses are often carried out in solvents like methanol (B129727) to prevent hydrolysis of the ligand. mdpi.com The resulting metal complexes can be purified by techniques such as vacuum sublimation. mdpi.com
Stoichiometry and Coordination Geometries of Metal-Diketone Chelates
Metal β-diketonate complexes exhibit a variety of stoichiometries and coordination geometries, largely dependent on the metal ion's size, charge, and electronic configuration, as well as the steric bulk of the ligand. Typically, the diketonate ligand acts as a bidentate chelating agent, binding to the metal ion through its two oxygen atoms. beilstein-journals.org
Common stoichiometries for divalent and trivalent metal ions (M²⁺ and M³⁺) are ML₂ and ML₃, respectively. These can lead to various geometries:
Square Planar: Often observed for d⁸ metal ions like Pd(II), Pt(II), and Ni(II).
Tetrahedral: Can occur for various metal ions, influenced by ligand sterics.
Octahedral: Common for many transition metals, often with additional ligands (e.g., water, ammonia, or other donor molecules) occupying the remaining coordination sites to achieve a coordination number of six. beilstein-journals.org For instance, complexes of the type [ML₂(H₂O)₂] have been reported for related systems. orientjchem.org
The coordination number can be higher for larger metal ions like the lanthanides, which can accommodate more than six coordinating atoms. nih.gov
Influence of Fluorine on Ligand Basicity and Complex Stability
The introduction of fluorine atoms into the diketone structure has a significant impact on the basicity of the ligand and the stability of the resulting metal complexes. The strong inductive effect of fluorine withdraws electron density from the diketonate backbone, making the enolate a weaker base compared to its non-fluorinated counterparts. researchgate.net
This reduction in basicity generally leads to a decrease in the stability of the metal complexes. researchgate.net The stability constant (log K), a measure of the strength of the metal-ligand interaction, is typically lower for fluorinated diketonate complexes compared to their non-fluorinated analogues. researchgate.netwikipedia.org For example, the replacement of a methyl group with a trifluoromethyl group in a β-diketone results in a considerable reduction in the ligand's basicity and a decrease in the stability of its iron(II) and iron(III) chelates. researchgate.net
Despite the lower thermodynamic stability in some cases, the unique properties imparted by fluorine, such as increased volatility and Lewis acidity of the metal center, often outweigh this factor for specific applications.
Supramolecular Assembly and Intermolecular Interactions in Metal Complexes
C-H···F-C Interactions and π-π Stacking
Among the significant intermolecular forces are C-H···F-C interactions and π-π stacking.
C-H···F-C Interactions: These are a type of weak hydrogen bond where a C-H bond acts as a hydrogen bond donor and a fluorine atom from a C-F bond acts as the acceptor. While individually weak, the cumulative effect of multiple C-H···F-C interactions can be a significant structure-directing force in the crystal lattice of fluorinated compounds. researchgate.net The presence of these interactions has been identified as a key factor in the self-assembly of cadmium(II) complexes with related fluorinated diketones. researchgate.net
π-π Stacking: Aromatic or pseudo-aromatic rings within the ligand structure can interact through π-π stacking. This interaction involves the face-to-face or offset stacking of planar moieties and is a common feature in the crystal structures of complexes containing aromatic ligands. rsc.orgnih.gov For example, offset π-π stacking interactions have been observed between the phenanthroline ligands of adjacent lanthanide complexes containing fluorinated diketonates. nih.gov The interplay of these weak interactions governs the formation of higher-order supramolecular structures. labxing.com
Catalytic Applications of this compound Metal Complexes
While specific catalytic applications for metal complexes of this compound are not well-documented in the available literature, the broader class of metal complexes with fluorinated diketones has shown promise in various catalytic transformations. The enhanced Lewis acidity of the metal center in these complexes is a key feature that can promote catalytic activity.
For instance, titanium complexes of related fluorinated diketones have been investigated as catalysts in organic reactions. orientjchem.org Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the design of effective ligands is crucial for their success. unibo.it Although not specifically demonstrated for this compound, nickel complexes with α-diimine ligands containing fluorinated substituents have been shown to be highly active catalysts for ethylene (B1197577) polymerization. semanticscholar.org
It is plausible that metal complexes of this compound could find applications in areas such as:
Lewis Acid Catalysis: The electron-deficient metal center could catalyze reactions like Diels-Alder, Friedel-Crafts, and aldol (B89426) reactions.
Oxidation Catalysis: The robust nature of fluorinated ligands might make their metal complexes suitable catalysts for oxidation reactions.
Polymerization: As seen with related systems, these complexes could potentially act as catalysts or co-catalysts in polymerization processes.
Further research is needed to explore and establish the catalytic potential of metal complexes derived specifically from this compound.
Homogeneous and Heterogeneous Catalysis Mediated by Fluorinated Diketonate Complexes
Metal complexes derived from fluorinated β-diketonates, such as those of this compound, are of significant interest in the field of catalysis. mdpi.comresearchgate.net These complexes can act as catalysts in a variety of organic transformations, functioning in both homogeneous and heterogeneous systems. The enhanced solubility of some fluorinated complexes in specific solvents can be advantageous for homogeneous catalysis. researchgate.net
Fluorinated N-heterocyclic carbene (NHC) complexes, which can be paired with fluorinated diketonate ligands, have shown catalytic activity in reactions like olefin metathesis, hydrosilylation, and hydrogenation. researchgate.net The electronic properties of the fluorinated ligands can be fine-tuned to modulate the catalytic activity of the metal center. researchgate.net
In heterogeneous catalysis, fluorinated diketonate complexes can be immobilized on solid supports. For example, methyl perfluoroheptyl ketone has been adsorbed on fluorinated silica (B1680970) gel to create a heterogeneous catalyst for epoxidation reactions. researchgate.net The surface chemistry of metal oxides has been studied for transformations involving fluorinated compounds and β-diketonates to design supported catalysts. udel.edu
The applications of these catalytic systems are diverse, ranging from the synthesis of fine chemicals to the production of advanced materials. researchgate.netresearchgate.net The stability and tunable nature of fluorinated diketonate complexes make them promising candidates for the development of new and efficient catalysts. nih.gov
Table 2: Catalytic Applications of Fluorinated Diketonate Complexes
| Catalytic Reaction | Catalyst Type | Application | Reference |
|---|---|---|---|
| Olefin Metathesis | Fluorinated NHC complexes | Organic Synthesis | researchgate.net |
| Hydrosilylation | Fluorinated NHC complexes | Organic Synthesis | researchgate.net |
| Epoxidation | Heterogeneous organocatalysts | Green Chemistry | researchgate.net |
| Suzuki-Miyaura Coupling | Palladium complexes | Cross-coupling reactions | researchgate.net |
Role in Dioxygenase Enzyme Mechanisms (Analogous to other difluorodiketones)
Dioxygenase enzymes catalyze the incorporation of both atoms of molecular oxygen into a substrate. researchgate.netslideshare.net These enzymes are typically metalloenzymes, often containing iron as a cofactor. proteopedia.org They are classified into intradiol and extradiol cleaving enzymes based on where they cleave the aromatic ring of their substrates. proteopedia.org
While direct studies on the interaction of this compound with dioxygenases are not extensively documented in the provided search results, the behavior of other fluorinated ketones and related compounds can provide insights into its potential analogous role. Fluorinated compounds are often used as mechanistic probes or inhibitors for enzymes due to the unique electronic properties of the fluorine atom.
For instance, fluorinated molecules can act as isosteres of natural substrates, allowing for the study of enzyme-substrate interactions and reaction mechanisms. The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially affecting its binding to the active site and its reactivity.
In the context of dioxygenases, a difluorodiketone could mimic the natural substrate and interact with the iron center in the enzyme's active site. The mechanism of many dioxygenases involves the activation of O₂ by the reduced metal ion, followed by attack on the substrate. proteopedia.org A fluorinated substrate analogue could potentially modulate this process, either by facilitating or inhibiting the catalytic cycle.
The study of carotenoid cleavage dioxygenases (CCDs), a family of non-heme iron(II) dependent enzymes, highlights the ongoing debate about whether these enzymes follow a mono- or dioxygenase mechanism. nih.gov The use of specifically designed inhibitors is a key strategy to elucidate these mechanisms. nih.gov Although not directly mentioning this compound, this points to the potential of using such fluorinated compounds as tools to study dioxygenase mechanisms.
Spectroscopic and Advanced Structural Characterization of 1,1 Difluoro 2,3 Butanedione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the carbon-hydrogen framework and probing the local electronic environment of fluorine atoms.
¹H, ¹³C, and ¹⁹F NMR Signature Analysis for Structural Confirmation
A combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecular structure of 1,1-Difluoro-2,3-butanedione. The predicted chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR: The proton NMR spectrum is expected to show two distinct signals. The methyl protons (H-4) adjacent to a carbonyl group would appear as a singlet. Based on data for 2,3-butanedione (B143835), this signal is anticipated around δ 2.4 ppm. chemicalbook.com The single proton on C-1 (H-1), being attached to a carbon with two fluorine atoms and adjacent to a carbonyl group, would be significantly deshielded. This proton is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF).
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, corresponding to each unique carbon atom in the molecule. The methyl carbon (C-4) is expected in the typical alkyl ketone region. The difluoromethyl carbon (C-1) signal will be split into a triplet by the two directly attached fluorine atoms (¹JCF) and will appear at a downfield chemical shift due to the strong deshielding effect of the fluorines. The two carbonyl carbons (C-2 and C-3) will be distinct, with the C-2 carbon, being adjacent to the electron-withdrawing CHF₂ group, appearing at a different chemical shift than the C-3 carbon, which is next to the methyl group.
¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govnih.gov For this compound, a single signal is expected for the two chemically equivalent fluorine atoms. This signal would be split into a doublet due to coupling with the geminal proton (²JFH). The chemical shift would likely fall in the region typical for difluoroalkyl ketones. colorado.edu
Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | H-1 (CHF₂) | ~5.5 - 6.5 | Triplet (t) | ²JHF ≈ 50-60 |
| ¹H | H-4 (CH₃) | ~2.4 | Singlet (s) | - |
| ¹³C | C-1 (CHF₂) | ~110 - 120 | Triplet (t) | ¹JCF ≈ 240-250 |
| ¹³C | C-2 (C=O) | ~190 - 200 | Singlet (s) | - |
| ¹³C | C-3 (C=O) | ~195 - 205 | Singlet (s) | - |
| ¹³C | C-4 (CH₃) | ~25 - 35 | Singlet (s) | - |
| ¹⁹F | F-1 (CHF₂) | ~ -110 to -130 | Doublet (d) | ²JFH ≈ 50-60 |
Elucidation of Tautomeric Forms and Dynamic Processes
Like other dicarbonyl compounds with α-hydrogens, this compound can exist in equilibrium between its diketo form and two possible enol tautomers. This process, known as keto-enol tautomerism, is often influenced by solvent polarity. researchgate.netresearchgate.netnih.gov
The equilibrium can be readily studied by ¹H NMR spectroscopy. The presence of the enol form would be indicated by the appearance of a new set of signals, including a vinyl proton and a characteristic broad signal for the enolic hydroxyl proton. The ratio of the tautomers can be determined by integrating the signals corresponding to the keto and enol forms. In polar solvents, the more polar diketo form is generally favored, while nonpolar solvents can shift the equilibrium toward the less polar, and often intramolecularly hydrogen-bonded, enol form. asu.eduresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. triprinceton.orgspectroscopyonline.com
Assignment of Characteristic Functional Group Frequencies
The key functional groups in this compound give rise to characteristic absorption bands in the IR and Raman spectra.
C=O (Carbonyl) Stretching: The most prominent feature in the IR spectrum is expected to be the strong C=O stretching vibrations. spectroscopyonline.comorgchemboulder.com In α-dicarbonyls, these vibrations can couple, often resulting in two distinct bands. The strong electron-withdrawing inductive effect of the two fluorine atoms on C-1 is expected to shift the C-2 carbonyl stretching frequency to a higher wavenumber (typically >1730 cm⁻¹) compared to a non-fluorinated ketone. quora.com The C-3 carbonyl, being adjacent to a methyl group, would absorb at a frequency closer to that of a typical aliphatic ketone (around 1715 cm⁻¹). libretexts.org
C-F (Carbon-Fluorine) Stretching: Strong and characteristic C-F stretching absorption bands are predicted to appear in the 1100-1350 cm⁻¹ region of the IR spectrum. nih.govresearchgate.netrsc.org
C-H (Carbon-Hydrogen) Stretching: C-H stretching vibrations for the methyl group and the difluoromethyl group are expected in the 2800-3000 cm⁻¹ region. uomustansiriyah.edu.iq
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C-H Stretch | -CH₃, -CHF₂ | 2800 - 3000 | Medium |
| C=O Stretch | F₂HC-C=O | 1730 - 1750 | Strong |
| C=O Stretch | H₃C-C=O | 1715 - 1725 | Strong |
| C-F Stretch | -CHF₂ | 1100 - 1350 | Strong |
Spectroscopic Probes for Intramolecular Interactions
In the event of enolization, IR spectroscopy can serve as a powerful probe for intramolecular hydrogen bonding. If an enol tautomer forms a six-membered ring via a hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, this would be observable in the IR spectrum. The O-H stretching band would appear as a broad absorption at a significantly lower frequency (e.g., 3200–2500 cm⁻¹) compared to a free O-H group. Concurrently, the C=O stretching frequency of the hydrogen-bonded carbonyl would decrease due to the weakening of the double bond.
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. For this compound (C₄H₄F₂O₂), the molecular weight is 122.07 g/mol .
Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 122. This molecular ion is often unstable and undergoes predictable fragmentation. The primary fragmentation pathway for α-diketones is cleavage of the C-C bond between the two carbonyl groups. miamioh.edu This would lead to two primary acylium ions. ochemacademy.comyoutube.comlibretexts.org
Pathway A: Cleavage between C-2 and C-3 yields the acetyl cation ([CH₃CO]⁺) at m/z 43 and a difluoroacetyl radical.
Pathway B: The same cleavage can also yield the difluoroacetyl cation ([CHF₂CO]⁺) at m/z 79 and an acetyl radical.
The peak at m/z 43, corresponding to the highly stable acetyl cation, is often the base peak in the mass spectra of compounds containing an acetyl group. nist.govlibretexts.org Other potential fragmentations could involve the loss of neutral molecules like carbon monoxide (CO).
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Fragmentation Origin |
|---|---|---|
| 122 | [C₄H₄F₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 79 | [CHF₂CO]⁺ | α-cleavage |
| 43 | [CH₃CO]⁺ | α-cleavage (likely base peak) |
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine precise bond lengths, bond angles, and torsion angles, leading to an unambiguous elucidation of its molecular structure. Furthermore, this method reveals details about the packing of molecules in the crystal lattice, including intermolecular interactions.
For this compound, a successful X-ray crystallographic analysis would yield critical data. This would include the determination of the crystal system, space group, and unit cell dimensions. While specific data for the title compound is not available, related fluorinated compounds have been studied. For instance, the crystal structure of meso-2,3-difluoro-1,4-butanediol revealed an anti conformation of the vicinal difluoride moiety. nih.govbeilstein-journals.org In another example, the dibenzyl ether derivative of this diol crystallizes in the monoclinic P2₁/c space group. nih.gov
Should single crystals of this compound be grown, the resulting crystallographic data would be presented in a table similar to the hypothetical example below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.90 |
| b (Å) | 10.95 |
| c (Å) | 14.75 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 940 |
| Z | 4 |
This data would provide an exact model of the molecule's conformation in the solid state, revealing the spatial relationship between the difluoromethyl group and the adjacent carbonyl group, as well as the orientation of the two carbonyl groups relative to each other.
Electronic Spectroscopy: UV-Vis, Circular Dichroism (CD), and Magnetic Circular Dichroism (MCD)
Electronic spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. These techniques provide valuable insights into the electronic structure of a compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For a molecule like this compound, the spectrum would be expected to show absorptions corresponding to n→π* and π→π* electronic transitions associated with the carbonyl groups. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and environment.
Circular Dichroism (CD)
Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light. This technique is only applicable to chiral molecules. Since this compound is achiral, it would not be expected to exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, or if it were placed in a chiral environment, CD spectroscopy could provide information about its absolute configuration and conformation.
Magnetic Circular Dichroism (MCD)
Magnetic circular dichroism (MCD) is the differential absorption of left and right circularly polarized light induced by a strong magnetic field parallel to the direction of light propagation. wikipedia.org Unlike natural CD, MCD can be observed for all molecules, including achiral ones. MCD spectroscopy can be a powerful tool to detect and assign electronic transitions that may be weak or overlapping in conventional absorption spectra. wikipedia.org The technique provides information about the symmetry of the electronic states and can help to distinguish between different types of electronic transitions. wikipedia.org An MCD spectrum consists of A, B, and C terms, which provide information about degenerate excited states, mixing between states, and degenerate ground states, respectively.
The electronic absorption and MCD spectra of various compounds have been studied to understand their electronic structures. nih.govrsc.org For this compound, MCD could be used to probe the nature of the carbonyl chromophores and the effect of the fluorine substitution on their electronic transitions.
The data obtained from these spectroscopic techniques for this compound would be tabulated as shown in the hypothetical table below.
Hypothetical Electronic Spectroscopy Data for this compound
| Technique | λmax (nm) | ε (L mol-1 cm-1) | Transition |
|---|---|---|---|
| UV-Vis | 420 | 25 | n→π* |
| UV-Vis | 280 | 1500 | π→π* |
| MCD | 425 | - | n→π* |
This information would be invaluable for understanding the electronic properties of this compound and for computational modeling of its behavior.
Theoretical and Computational Chemistry Studies of 1,1 Difluoro 2,3 Butanedione
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 1,1-Difluoro-2,3-butanedione, DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. The calculation would yield key structural parameters.
Furthermore, DFT is used to explore the potential energy surface (PES), or energy landscape, of the molecule. This involves identifying various conformers (different spatial arrangements of the atoms resulting from rotation around single bonds) and the transition states that connect them. For this compound, a key area of investigation would be the rotational barrier around the C2-C3 single bond and how the difluoromethyl group influences the relative energies of different conformers. However, specific published data on the optimized geometry and conformational energy landscape of this compound are not available.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are based on first principles of quantum mechanics without using empirical parameters. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide more accurate predictions of molecular energies and properties than DFT, albeit at a much higher computational cost. These methods would be valuable for benchmarking DFT results and for obtaining highly reliable data on the electronic and structural properties of this compound. There are currently no published high-accuracy ab initio studies specifically for this molecule.
Analysis of Electronic Properties
Understanding the electronic properties of a molecule is crucial for predicting its reactivity and intermolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity. For this compound, the electron-withdrawing nature of the two fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to the non-fluorinated 2,3-butanedione (B143835). However, without specific calculations, quantitative values for these orbital energies and the energy gap are unavailable.
Interactive Data Table: Hypothetical Frontier Orbital Energies (Note: The following data is illustrative of what would be calculated and is not based on actual research findings for this compound.)
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | N/A |
| LUMO Energy | N/A |
Charge Distribution and Electrostatic Potentials
The distribution of electron density in a molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations provide partial atomic charges, revealing the electron-rich and electron-poor regions of the molecule. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, one would expect a significant negative electrostatic potential around the oxygen atoms of the carbonyl groups and a positive potential around the carbon atoms of the carbonyls and the fluorine-bearing carbon. Specific calculated charge distributions and MEP maps for this compound have not been reported in the literature.
Mechanistic Investigations via Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions (reaction mechanisms). By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways and understand factors controlling reaction rates and selectivity. For this compound, computational studies could investigate various reactions, such as nucleophilic addition to the carbonyl groups or enolate formation. These studies would involve locating the transition state structures for each step and calculating the activation energy barriers. Such computational mechanistic investigations for this compound have not been found in the existing scientific literature.
Applications in Advanced Organic Synthesis and Materials Science
1,1-Difluoro-2,3-butanedione as a Versatile Synthetic Building Block
The arrangement of functional groups in this compound makes it a potent and adaptable precursor in organic synthesis. The two electrophilic carbonyl carbons and the acidic α-protons create multiple reaction sites, allowing for a diverse range of chemical transformations.
Fluorinated heterocycles are of immense interest in medicinal chemistry and agrochemicals due to their enhanced metabolic stability and binding affinities. mdpi.com Fluorinated 1,3-dicarbonyl compounds are well-established precursors for the synthesis of a wide variety of fluorinated heterocycles through cyclocondensation reactions with dinucleophilic reagents. researchgate.netresearchgate.net
This compound, by analogy with other fluorinated β-diketones, can react with various dinucleophiles to construct heterocyclic rings. For instance, condensation with hydrazines is a standard method for producing pyrazoles. Research on various 2-fluoro-1,3-diketones has demonstrated their utility as precursors to ring-fluorinated phenyl pyrazoles. researchgate.net Similarly, reactions with hydroxylamine (B1172632) would yield isoxazoles, while condensations with urea (B33335) or thiourea (B124793) could produce pyrimidine (B1678525) derivatives. The general reactivity of β-diketones suggests that this compound would serve as an effective substrate in these transformations.
A related synthetic strategy involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. The resulting 1,5-dicarbonyl intermediate undergoes a one-pot condensation with ammonium (B1175870) acetate (B1210297) to furnish diversely substituted 3-fluoropyridines. organic-chemistry.org This highlights a pathway where a difluorinated ketone moiety is fundamental to the construction of a fluorinated pyridine (B92270) ring.
Table 1: Synthesis of Fluorinated Pyrazoles from β-Diketone Precursors This table illustrates the general reaction of β-diketones with hydrazines, a reaction type applicable to this compound.
| β-Diketone Precursor | Dinucleophile | Product | Reference |
| 2-Fluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ring-Fluorinated Phenyl Pyrazole | researchgate.net |
| Trifluoromethyl-1,3-diketones | Phenylhydrazine | Trifluoromethyl Phenylpyrazoles | researchgate.net |
| General β-Diketone | Hydrazine | Substituted Pyrazole | researchgate.net |
The difluoromethylene (CF₂) and difluoroacetyl (COCF₂) groups are valuable motifs in drug design, acting as bioisosteres for other functional groups and enhancing molecular properties. The structure of this compound makes it a potential source for these difluorinated units.
One plausible, though not explicitly documented, pathway for utilizing this compound as a synthon is through fragmentation reactions, such as a retro-Claisen condensation. This would generate a difluoroacetyl species that could be incorporated into more complex molecular architectures. The high electrophilicity of the carbonyl carbons, enhanced by the adjacent difluoromethylene group, could facilitate such cleavage under specific basic or acidic conditions. scispace.com
Furthermore, methods have been developed to generate reactive difluoroenolates from related pentafluoro-gem-diols. nih.gov These difluoroenolates are powerful nucleophiles used to construct α,α-difluoro-β-amino ketones, demonstrating the utility of difluorinated carbonyl precursors in forming new C-C bonds and introducing difluorinated moieties. nih.gov
Role in the Development of New Organic Reactions and Catalysts
The unique reactivity of this compound positions it as a valuable tool for discovering and developing novel chemical reactions and catalytic systems.
The formation of carbon-carbon bonds is central to organic synthesis. unibo.itvanderbilt.edu The electrophilic nature of the carbonyl groups in this compound makes it a prime candidate for reactions with a wide array of carbon nucleophiles. Carbonyl groups adjacent to α,α-difluorinated carbons exhibit a pronounced tendency for rapid hydration, which is indicative of their high electrophilicity and reactivity. scispace.com
This inherent reactivity can be harnessed in various C-C bond-forming reactions. For example, it would be expected to undergo aldol-type additions with enolates or silyl enol ethers. Reactions with organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of tertiary alcohols, introducing new alkyl or aryl groups to the carbon skeleton. researchgate.netchemie-brunschwig.ch The development of photoredox-mediated couplings of related α,α-difluoro-β-iodoketones further illustrates the capacity of this structural motif to participate in modern C-C bond functionalization strategies. organic-chemistry.org
The β-dicarbonyl moiety of this compound allows it to act as a bidentate chelating ligand for a wide range of metal ions, forming stable metal-diketonate complexes. The presence of the electron-withdrawing fluorine atoms significantly modulates the electronic properties of the ligand and, consequently, the Lewis acidity and catalytic activity of the resulting metal complex. mdpi.com
Fluorinated β-diketonates are extensively used in the synthesis of heterometallic coordination compounds and have shown potential in catalysis. mdpi.com Chiral metal complexes derived from β-diketones are of particular interest in asymmetric catalysis. For example, chiral TADDOLato-titanium(IV) catalysts have been successfully employed for the asymmetric fluorination of β-ketoesters, where a chelating titanium-enolate complex is a key intermediate. beilstein-journals.org By designing chiral versions of ligands based on the this compound scaffold, it is conceivable to develop new, highly effective asymmetric catalysts for a variety of organic transformations.
Table 2: Examples of Asymmetric Fluorination of β-Dicarbonyl Compounds This table shows results for related β-dicarbonyl compounds, indicating the potential for developing asymmetric reactions involving the this compound core.
| Substrate Type | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |
| β-Ketoesters | TiCl₂(TADDOLate) / F-TEDA | up to 91% | beilstein-journals.org |
| α-Substituted β-diketones | β,β-Diaryl Serines (Organocatalyst) | 75-95% | acs.org |
Contributions to Functional Materials Research
The properties imparted by fluorine are highly desirable in materials science, leading to applications in polymers, liquid crystals, and biomedical imaging. This compound can serve as a key precursor for such advanced functional materials.
Fluorinated β-diketones are employed as building blocks for creating coordination polymers and polymer-supported catalysts. mdpi.comjournals.co.za These materials can exhibit novel magnetic, optical, or catalytic properties. For instance, polymer-supported nickel β-diketonate complexes have been investigated for their catalytic activity in olefin dimerization and oligomerization reactions. journals.co.za
Furthermore, fluorinated β-diketonate ligands are used to form metal complexes for biomedical applications, such as contrast agents in magnetic resonance imaging (MRI) or probes for biomedical imaging, due to their favorable solubility and stability profiles in fluorous media. rsc.org The ability of this compound to form such complexes makes it a candidate for the development of new materials in diagnostics and medicine. The condensation of this diketone could also lead to the formation of fluorinated polymers with enhanced thermal stability and specific chemical resistance, valuable properties for high-performance materials. mdpi.com
Precursors for Fluorinated Polymers or Copolymers
The incorporation of fluorine into conjugated polymers is a well-established strategy for tuning their optoelectronic properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and polymer solar cells. researchgate.netacs.org Fluorination can effectively regulate the frontier energy levels (HOMO and LUMO), absorption coefficient, crystallinity, and charge transport characteristics of polymers. researchgate.net A key effect of adding electron-withdrawing fluorine atoms to a polymer backbone is the lowering of both HOMO and LUMO energy levels. nih.gov This can improve the polymer's stability and its compatibility with other materials in a device.
Research on copolymers based on units like thieno[3,4-c]pyrrole-4,6-dione (B1257111) and benzodithiophene-4,8-dione demonstrates the significant impact of fluorination. nih.govrsc.orgrsc.org For instance, a systematic study of benzo[1,2-c:4,5-c′]dithiophene-4,8-dione-based polymers showed that increasing the number of fluorine substituents progressively decreases the energy levels. researchgate.net This tuning of electronic properties is crucial for optimizing the performance of solar cells; devices using a difluorinated polymer achieved a power conversion efficiency of 10.61%, substantially higher than the non-fluorinated analogue (3.97%). researchgate.net
Furthermore, fluorination influences the microstructure and molecular packing of polymer thin films. In a series of thieno[3,4-c]pyrrole-4,6-dione-terthiophene copolymers, increasing the fluorine content led to progressively narrower nanofibrils. acs.org This morphological change, combined with enhanced electronic properties, resulted in a significant increase in solar cell efficiency. acs.org Similarly, the fluorination of a benzodithiophene-4,8-dione based polymer led to an enhanced π–π stacking effect, better backbone planarity, and more favorable morphology in blends with electron acceptors, boosting device performance. nih.govrsc.org Given these findings, a monomer like this compound could serve as a valuable precursor for creating new fluorinated polymers with tailored electronic and morphological properties for high-performance electronic devices.
Table 1: Effect of Fluorination on Polymer Properties
| Polymer System | Fluorination Effect | Resulting Property Change | Reference |
| Benzodithiophene-4,8-dione Copolymers | Substitution with two fluorine atoms on the polymer backbone. | Deeper HOMO/LUMO levels, enhanced π–π stacking, improved miscibility. | nih.govrsc.org |
| Benzo[1,2-c:4,5-c′]dithiophene-4,8-dione Copolymers | Increasing number of fluorine atoms (0 to 4). | Gradual decrease in frontier energy levels; improved open-circuit voltage. | researchgate.net |
| Thieno[3,4-c]pyrrole-4,6-dione Copolymers | Varying degrees of fluorination on the phenyl unit. | Increased propensity for crystallization; ambipolar to n-type charge transport. | rsc.org |
Components in Luminescent or Electronic Materials
Fluorinated β-diketones are highly effective ligands for creating intensely luminescent lanthanide complexes, particularly with Europium(III) (Eu³⁺), which emits a characteristic bright red light. nih.govresearchgate.net These complexes are used in optoelectronics and display technologies. The β-diketone ligand acts as an "antenna," efficiently absorbing UV or visible light and transferring the energy to the central lanthanide ion, which then emits light. rsc.orgresearchgate.net
The introduction of fluorine atoms into the β-diketone ligand significantly enhances the luminescent properties of the resulting metal complex. researchgate.netresearchgate.net There are several reasons for this enhancement:
Reduced Quenching: The substitution of C-H bonds with stronger, lower-frequency C-F bonds minimizes non-radiative decay pathways, which would otherwise quench the luminescence of the Eu³⁺ ion. researchgate.net
Enhanced Inter-system Crossing: The heavy-atom effect of fluorine can facilitate the energy transfer from the ligand's excited singlet state to its triplet state, a crucial step in the antenna effect.
Improved Stability: Fluorination increases the thermal stability of the complexes, a critical factor for their application in electronic devices. nih.gov
Given that this compound possesses the core dicarbonyl structure necessary for metal chelation, it represents a potential candidate for designing new ligands for luminescent materials. Its difluoro group could provide the benefits of enhanced stability and quantum efficiency seen in other fluorinated β-diketonate systems.
Table 2: Photophysical Properties of Europium(III) Complexes with Fluorinated Ligands
| Ligand Type | Ancillary Ligand | Emission Color | Quantum Yield (η) | Key Finding | Reference |
| Highly fluorinated β-diketonate (HBBPPF) | DDXPO | Red | 39% (solid state) | Intense red emission and high quantum yield. | rsc.org |
| Tri-fluorinated β-diketone | Heterocyclic aromatic compounds | Red | Not specified | Superb thermal stability and bright red luminescence. | nih.gov |
| Phenanthrene-based fluorinated β-diketonate | terpyridine | Red | 75% | Excitation window extended into the visible region. | rsc.org |
Future Research Directions and Challenges in 1,1 Difluoro 2,3 Butanedione Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
A primary hurdle in the broader application of 1,1-difluoro-2,3-butanedione is the lack of efficient and environmentally benign synthetic methodologies. Current approaches often rely on harsh fluorinating agents or multi-step sequences that limit scalability and generate significant waste.
Future research will focus on developing catalytic and sustainable methods. Key areas of investigation include:
Direct Fluorination: Exploring the direct difluorination of 2,3-butanedione (B143835) using safer, more selective electrophilic fluorinating reagents is a high priority. nih.govresearchgate.netx-mol.com Recent advancements in using elemental fluorine with mediating agents like quinuclidine for the synthesis of 2,2-difluoro-1,3-dicarbonyl derivatives could pave the way for more direct routes. nih.govresearchgate.netx-mol.com
Green Chemistry Approaches: The development of metal-free catalytic systems and the use of aqueous reaction media are crucial for aligning synthetic routes with principles of sustainability. organic-chemistry.org
Flow Chemistry: Continuous flow processes offer enhanced safety, better temperature control, and improved scalability for fluorination reactions, which are often highly exothermic. acs.org This could be particularly advantageous for handling potentially hazardous reagents like sulfur tetrafluoride. acs.org
Novel Building Blocks: Designing syntheses from alternative, readily available fluorinated starting materials could provide more convergent and efficient pathways. nih.gov
| Research Approach | Key Challenge | Potential Benefit |
| Catalytic Direct Difluorination | Selectivity and control of over-fluorination. | Reduced step-count, higher atom economy. |
| Continuous Flow Synthesis | Reactor design and reagent handling. | Improved safety, scalability, and process control. |
| Bio-inspired Catalysis | Enzyme stability and substrate specificity. | Mild reaction conditions, high enantioselectivity. |
Exploration of Undiscovered Reactivity and Transformative Chemistry
The unique electronic environment created by the two fluorine atoms and two carbonyl groups in this compound suggests a rich and complex reactivity profile that is largely uncharted. The gem-difluoro group acts as a bioisostere for a carbonyl or oxygen atom, which can be exploited in medicinal chemistry. nih.gov
Future explorations are expected to uncover novel transformations:
Asymmetric Catalysis: A significant challenge is the development of chiral catalysts that can control the stereoselective transformation of the prochiral dione, providing access to valuable chiral fluorinated building blocks.
Divergent Reactivity: The reactivity of in situ generated gem-difluoro-enolates can be directed toward different outcomes based on the choice of electrophile, as has been shown in reactions with nitrogen electrophiles to produce α-ketoamides or α-amino ketones. organic-chemistry.org Exploring this divergent reactivity with a wider range of reagents is a promising avenue.
Cycloaddition Reactions: The electron-deficient nature of the carbonyl groups suggests that this compound could be a potent dienophile or dipolarophile in cycloaddition reactions, leading to the synthesis of novel fluorinated heterocyclic scaffolds.
Bioisosteric Mimicry: The ability of the gem-difluoroalkene moiety to mimic carbonyl and amide groups can be leveraged to modify biologically active compounds. nih.gov
Advancements in In Situ Spectroscopic Monitoring of Reactions
A deeper mechanistic understanding is paramount for optimizing reaction conditions and rationally designing new synthetic methods. Real-time monitoring of reactions involving this compound can provide invaluable kinetic and structural data.
Challenges in this area involve the often-rapid reaction rates and the difficulty in detecting transient intermediates. Future advancements will rely on:
Advanced Spectroscopic Techniques: The application of in situ FTIR, NMR, and Raman spectroscopy can allow for the continuous monitoring of reactant consumption and product formation. rsc.orgrsc.orgmdpi.com
Coupled Systems: Combining electrochemical cells with spectroscopic analysis, such as through a recycle loop, enables the study of electrochemically controlled reactions in real-time. rsc.orgrsc.org
Kinetic Modeling: High-quality data from spectroscopic monitoring can be used to develop detailed kinetic models of complex reaction mechanisms, which remains a challenging process. bath.ac.uk
| Technique | Information Gained | Challenges |
| In Situ FTIR | Concentration profiles of reactants, products, and some intermediates. | Peak overlap, sensitivity to solvent. |
| In Situ ¹⁹F NMR | Direct observation of fluorine-containing species, mechanistic insights. | Slower acquisition times, potential for peak broadening. bath.ac.uk |
| Operando EPR | Detection of radical intermediates in real-time. | Applicable only to reactions involving paramagnetic species. bath.ac.uk |
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis and discovery by accelerating processes that traditionally rely on extensive trial-and-error. canada.carenewablematter.eu
For this compound, AI and ML can be leveraged to:
Predict Reaction Outcomes: ML models, trained on large datasets of chemical reactions, can predict the success or failure of a proposed synthesis, saving time and resources. nottingham.ac.uk
Discover Novel Pathways: AI algorithms can analyze the vast landscape of chemical reactions to propose entirely new and more efficient synthetic routes to the target molecule and its derivatives.
Accelerate Materials Discovery: By sifting through billions of potential candidates, AI can identify molecules with specific desired properties for applications in healthcare and clean energy, a process that can be cut by years. canada.ca The use of large language models (LLMs) can assist in generating hypotheses for the design of new material systems. asu.edu
Optimize Manufacturing: Machine learning techniques can help chemists and chemical engineers make manufacturing processes more sustainable by building interactive models of sustainability. nottingham.ac.uk
Design of Next-Generation Fluorinated Molecular Scaffolds
This compound is a versatile precursor for constructing complex fluorinated molecules with unique properties. The introduction of fluorine can modulate pKa, lipophilicity, and metabolic stability, making it a valuable strategy in drug design. nih.gov
Future research will focus on using this dione to create innovative molecular architectures:
Medicinal Chemistry: Incorporating the 1,1-difluoro-2,3-dione motif into bioactive scaffolds could lead to the development of new therapeutics with improved pharmacological profiles. nus.edu.sgnih.gov Fluorinated peptidomimetic foldamers, for example, are being explored for their therapeutic potential. anr.fr
Materials Science: The unique electronic and conformational properties imparted by the vicinal difluoride motif are of increasing interest for creating advanced materials such as liquid crystals and high-performance polymers. nih.gov
Fluorinated Heterocycles: The dione functionality provides a handle for a variety of cyclization reactions, enabling access to a diverse range of novel fluorinated heterocyclic compounds that are highly sought after in drug discovery.
The continued exploration of this compound chemistry, driven by these future research directions, promises to yield not only a deeper fundamental understanding of organofluorine chemistry but also a host of new molecules with significant practical applications.
Q & A
Q. What are the optimal synthetic routes for 1,1-Difluoro-2,3-butanedione, and how do reaction conditions influence yield?
The synthesis of fluorinated diketones like this compound typically involves fluorination of precursor ketones or condensation reactions using fluorinated reagents. For example:
- Condensation with fluorinating agents : Fluorinated acetylacetone analogs can be synthesized via Claisen-Schmidt condensation, where fluorinated aryl aldehydes react with ketones under acidic or basic conditions. Reaction temperature and solvent polarity critically affect enolate formation and yield .
- Electrophilic fluorination : Direct fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) may introduce fluorine atoms at specific positions, but side reactions (e.g., over-fluorination) require precise stoichiometric control .
- Post-synthetic modifications : Intermediate diketones can be fluorinated via radical or nucleophilic pathways, but competing hydrolysis of fluorinated groups necessitates anhydrous conditions .
Q. What spectroscopic methods are most effective for characterizing fluorinated diketones?
Key techniques include:
- <sup>19</sup>F NMR : Directly identifies fluorine environments and quantifies substitution patterns. Chemical shifts between -100 ppm to -200 ppm are typical for CF2 and CF groups .
- IR spectroscopy : Stretching frequencies for C=O (1700–1750 cm<sup>-1</sup>) and C-F (1100–1250 cm-1) confirm diketone and fluorine incorporation .
- Mass spectrometry (HRMS) : Resolves molecular ion peaks and fragmentation patterns, critical for verifying purity and structural integrity .
Q. What safety protocols are essential when handling fluorinated diketones in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Fluorinated compounds may release HF upon decomposition .
- Ventilation : Use fume hoods for reactions involving volatile fluorinated intermediates.
- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How does the fluorine substitution pattern influence the electronic properties of this compound compared to non-fluorinated analogs?
Fluorine’s electronegativity alters electron density distribution:
- Reduced basicity of carbonyl groups : Fluorine withdraws electron density, decreasing the diketone’s ability to form enolates, which impacts reactivity in aldol condensations .
- Enhanced stability : Fluorine substituents reduce susceptibility to oxidation, as seen in fluorinated β-diketones used in gas-phase chemosensors .
- Steric effects : Bulky CF2 groups may hinder nucleophilic attack at carbonyl centers, slowing reaction kinetics compared to non-fluorinated analogs .
Q. Can this compound act as a ligand or building block in coordination chemistry or materials science?
- Ligand design : The diketone’s chelating ability enables coordination with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming stable complexes for catalytic applications. Fluorine’s electron-withdrawing effects modulate metal-ligand bond strength .
- Polymer precursors : Fluorinated diketones serve as crosslinkers in fluoropolymer synthesis, enhancing thermal stability and chemical resistance .
- Sensing applications : In optical chemosensors, fluorinated diketones react with aldehydes (e.g., formaldehyde) to form chromogenic lutidine derivatives, with sensitivity dependent on fluorine’s electronic effects .
Q. How should researchers address contradictory data on the reactivity of fluorinated diketones in nucleophilic additions?
Contradictions often arise from experimental variables:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, favoring nucleophilic addition, while protic solvents (e.g., ethanol) may protonate reactive sites .
- Temperature-dependent pathways : At 20°C, acetylacetone derivatives form and decompose lutidine adducts simultaneously, whereas 1-phenyl-1,3-butanedione derivatives predominantly undergo formation, requiring long-term stability assessments .
- Substituent positioning : Fluorine at the 1,1-positions vs. 2,3-positions alters steric hindrance and electronic effects, necessitating DFT calculations to rationalize reactivity trends .
Q. Methodological Recommendations
- Experimental design : Use controlled fluorination protocols (e.g., flow chemistry) to minimize side products.
- Data validation : Cross-reference spectroscopic data with computational models (e.g., Gaussian NMR chemical shift predictions) .
- Contradiction resolution : Perform kinetic studies under standardized conditions to isolate variables affecting reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
